molecular formula C16H22N4O B7514662 (4-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone

(4-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone

Cat. No. B7514662
M. Wt: 286.37 g/mol
InChI Key: LDWFBYFBHOWAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone, also known as MPPP, is a synthetic compound that has been studied for its potential use in scientific research.

Mechanism of Action

(4-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other drugs used in the treatment of psychiatric disorders, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The increased levels of dopamine and norepinephrine in the brain can lead to a range of biochemical and physiological effects. These include increased arousal and alertness, as well as feelings of euphoria and pleasure. However, prolonged use of this compound can lead to tolerance and dependence, as well as other negative effects on the brain and body.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone in lab experiments is its ability to selectively target dopamine and norepinephrine transporters, making it a useful tool for studying the role of these neurotransmitters in the brain. However, the potential for abuse and dependence, as well as the limited availability of the compound, are significant limitations.

Future Directions

There are several future directions for research on (4-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone. One area of interest is the development of new compounds based on the structure of this compound that have improved selectivity and reduced potential for abuse. Another area of interest is the use of this compound and related compounds in the treatment of addiction and other psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action and potential side effects of this compound and related compounds.

Synthesis Methods

(4-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methylpiperidine with 2-bromo-1-(propan-2-yl)pyrazolo[3,4-b]pyridine, followed by reduction and acetylation to yield the final product.

Scientific Research Applications

(4-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for dopamine and norepinephrine transporters, which are important in the regulation of mood and behavior. This compound has also been studied for its potential use in the treatment of addiction and other psychiatric disorders.

properties

IUPAC Name

(4-methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-11(2)20-15-13(10-18-20)8-14(9-17-15)16(21)19-6-4-12(3)5-7-19/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWFBYFBHOWAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2)C=NN3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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